molecular formula C17H14ClNO3S B5853767 3-[1-(5-chloro-2-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(5-chloro-2-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5853767
M. Wt: 347.8 g/mol
InChI Key: IGZHVODKMHSJRY-UHFFFAOYSA-N
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Description

3-[1-(5-chloro-2-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenol, a thiophene ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions One common approach is the condensation of 5-chloro-2-hydroxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form a hydrazone intermediate This intermediate then undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride, to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenol derivatives

Scientific Research Applications

3-[1-(5-chloro-2-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic hydroxyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(5-chloro-2-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with various molecular targets. The phenolic hydroxyl group can act as an antioxidant by scavenging reactive oxygen species. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • 5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
  • 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Uniqueness

3-[1-(5-chloro-2-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of materials with specific electronic or optical characteristics. Additionally, the combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

3-[1-(5-chloro-2-hydroxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-11-3-7-15(20)14(10-11)19-12(5-8-17(21)22)4-6-13(19)16-2-1-9-23-16/h1-4,6-7,9-10,20H,5,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHVODKMHSJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2C3=C(C=CC(=C3)Cl)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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